molecular formula C8H11Cl2NO B13456496 1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride

1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride

Cat. No.: B13456496
M. Wt: 208.08 g/mol
InChI Key: KHSGQLWUTYOACZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride is an organic compound that features a methanamine group attached to a chlorinated and methoxylated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxybenzylamine: Similar structure but lacks the hydrochloride salt form.

    3-Chloro-5-methoxyphenylmethanol: Similar structure but with a hydroxyl group instead of an amine group.

    3-Chloro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

(3-chloro-5-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H

InChI Key

KHSGQLWUTYOACZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN)Cl.Cl

Origin of Product

United States

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